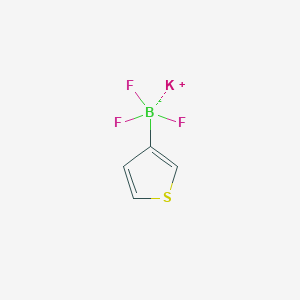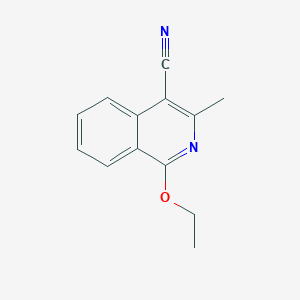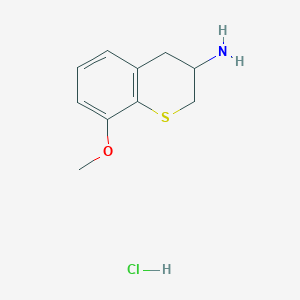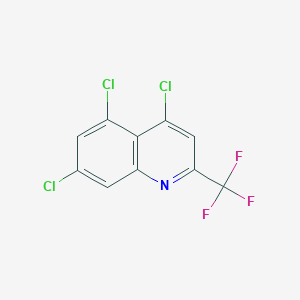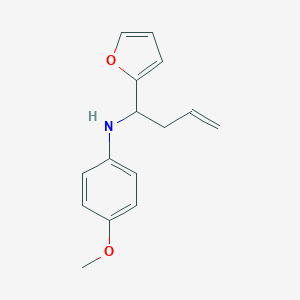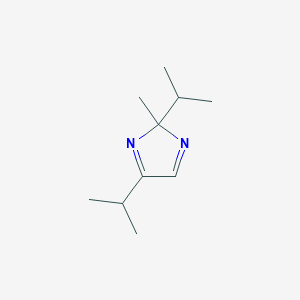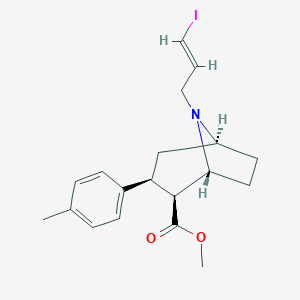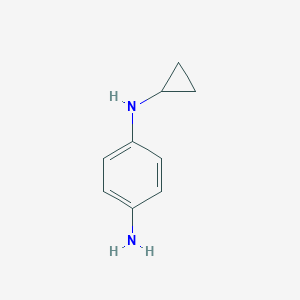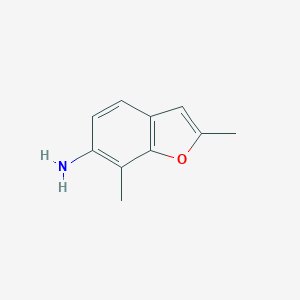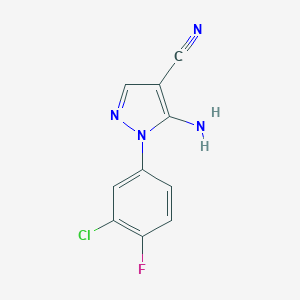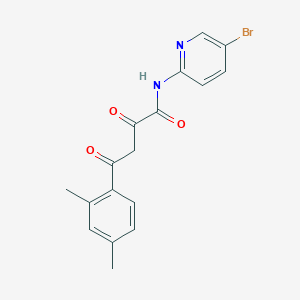
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of benzene and pyridine, and its synthesis method involves several steps. The purpose of
Wirkmechanismus
The mechanism of action of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- in lab experiments is its potential to exhibit multiple effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, which may make it useful in various areas of research. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an anti-tumor agent. Further studies are also needed to determine the safety and potential side effects of this compound. Additionally, more research is needed to optimize the synthesis method of this compound and increase the yield of the final product.
Conclusion:
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method involves several steps, and it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Further studies are needed to determine its potential use in the treatment of neurological disorders and as an anti-tumor agent. Additionally, more research is needed to optimize its synthesis method and determine its safety and potential side effects.
Synthesemethoden
The synthesis method of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- involves several steps. The first step involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridineyl chloride. The second step involves the reaction of 5-bromo-2-pyridineyl chloride with 2,4-dimethylbenzoyl chloride to form Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-. This synthesis method has been optimized to increase the yield of the final product.
Wissenschaftliche Forschungsanwendungen
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- has potential applications in various areas of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
180537-72-8 |
|---|---|
Produktname |
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- |
Molekularformel |
C17H15BrN2O3 |
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-4-(2,4-dimethylphenyl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-3-5-13(11(2)7-10)14(21)8-15(22)17(23)20-16-6-4-12(18)9-19-16/h3-7,9H,8H2,1-2H3,(H,19,20,23) |
InChI-Schlüssel |
QWMKLSSCBLCXCD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
Andere CAS-Nummern |
180537-72-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



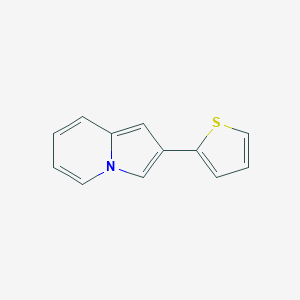
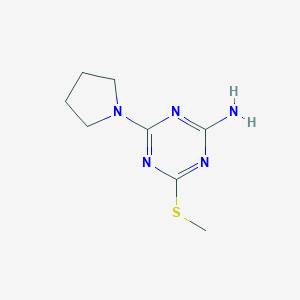
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
